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Compound of Interest

Compound Name: Aurka-IN-1

Cat. No.: B15585974 Get Quote

Welcome to the technical support center for Aurora Kinase A (AURKA) Western blotting. This

guide provides troubleshooting advice and answers to frequently asked questions to help

researchers, scientists, and drug development professionals obtain reliable and consistent

results in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of AURKA?

The human AURKA protein is composed of 403 amino acids and has a predicted molecular

weight of approximately 46 kDa.[1] However, the apparent molecular weight on a Western blot

can vary due to post-translational modifications.

Q2: My AURKA antibody is showing multiple bands. What could be the cause?

Multiple bands when probing for AURKA can arise from several factors:

Post-Translational Modifications (PTMs): AURKA is known to be phosphorylated, which can

cause it to migrate slower on an SDS-PAGE gel, appearing as a slightly higher molecular

weight band.[2][3]

Splice Variants: The existence of different splice variants of AURKA could lead to bands of

different molecular weights.[4]

Protein Degradation or Cleavage: If samples are not handled properly with protease

inhibitors, AURKA can be degraded, leading to lower molecular weight bands.[4][5][6]
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Notably, during apoptosis, AURKA can be cleaved by caspases at Asp132, which would

result in distinct fragments.[1]

Antibody Non-Specificity: The primary or secondary antibodies may be cross-reacting with

other proteins.[2][4][5]

Protein Dimers or Multimers: Inadequately denatured samples can result in the formation of

dimers or multimers, which appear as bands at multiples of the expected molecular weight.

[4][6]

Q3: Why am I getting a weak or no signal for my AURKA band?

A weak or absent AURKA signal can be due to several reasons:

Low Protein Expression: The cell type or tissue being analyzed may have low endogenous

levels of AURKA.[7][8][9]

Inefficient Protein Extraction: The lysis buffer used may not be optimal for extracting AURKA,

especially if it is localized to specific cellular compartments.

Poor Antibody Performance: The primary antibody may have low affinity or may not have

been stored correctly.[8][10][11]

Suboptimal Antibody Concentrations: The concentrations of the primary or secondary

antibodies may be too low.[10][12]

Inefficient Transfer: The transfer of proteins from the gel to the membrane may have been

incomplete.[7]

Excessive Washing: Over-washing the membrane can strip the antibodies, leading to a

weaker signal.[8]

Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during

your AURKA Western blot experiments.

Issue 1: Unexpected Band Sizes
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Observation Potential Cause Recommended Solution

Band higher than 46 kDa
Post-translational modifications

(e.g., phosphorylation).[2]

- Check literature for known

PTMs in your experimental

model. - Treat a sample with a

phosphatase (e.g., lambda

phosphatase) to see if the

higher band shifts down.

Protein glycosylation or other

modifications.[2]

- Consult protein databases

like UniProt for information on

potential modifications.[13] - If

glycosylation is suspected,

treat the lysate with enzymes

to remove sugar moieties.

Incomplete denaturation

leading to multimers.[4][6]

- Ensure fresh reducing agent

(e.g., DTT, β-mercaptoethanol)

is used in the sample buffer. -

Increase the boiling time of the

samples to 5-10 minutes.[6]

[14]

Band lower than 46 kDa
Protein degradation by

proteases.[4][5][6]

- Always use fresh protease

inhibitors in your lysis buffer

and keep samples on ice.[4][5]

Splice variants.[4]

- Consult databases like NCBI

Gene to check for known

splice variants of AURKA.[15]

[16]

Cleavage of AURKA (e.g.,

during apoptosis).[1]

- If your experimental

conditions may induce

apoptosis, consider this

possibility. A positive control for

apoptosis may be useful.

Issue 2: Multiple Bands Detected
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Observation Potential Cause Recommended Solution

Multiple distinct bands
Non-specific antibody binding.

[2][5]

- Increase the stringency of

your washes (e.g., increase

Tween 20 concentration).[5] -

Optimize the primary antibody

concentration by performing a

titration.[4] - Use an affinity-

purified primary antibody.[4]

Cross-reactivity of the

secondary antibody.[2][5]

- Run a control lane with only

the secondary antibody to

check for non-specific binding.

[4] - Ensure the secondary

antibody is specific to the host

species of the primary

antibody.[11]

Presence of AURKA isoforms

or modified forms.

- As mentioned above,

consider splice variants and

post-translational

modifications.

Issue 3: Weak or No Signal
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Observation Potential Cause Recommended Solution

No bands visible Inactive antibody.

- Check the antibody's

expiration date and storage

conditions. - Test the antibody

with a positive control (e.g., a

cell lysate known to express

high levels of AURKA).[8]

Incorrect secondary antibody.

- Ensure the secondary

antibody is compatible with the

primary antibody's host

species and isotype.[11]

Inefficient protein transfer.

- Stain the membrane with

Ponceau S after transfer to

visualize total protein and

confirm transfer efficiency.[7][8]

Faint bands Insufficient protein loaded.
- Increase the amount of

protein loaded per lane.[7][10]

Low antibody concentration.

- Increase the concentration of

the primary and/or secondary

antibody.[10][12]

Suboptimal blocking.

- Try different blocking buffers

(e.g., non-fat dry milk, BSA) as

some may mask the epitope.

[9][10]

Insufficient exposure time.

- Increase the exposure time

when detecting the signal.[10]

[17]

Experimental Protocols
A standard Western blot protocol for AURKA detection is provided below. Note that optimization

may be required based on your specific antibodies and samples.
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1. Sample Preparation (Cell Lysates)

Wash cells with ice-cold PBS.

Lyse cells in RIPA buffer (or another suitable lysis buffer) containing a protease and

phosphatase inhibitor cocktail.

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA or Bradford

assay.

Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10

minutes.

2. SDS-PAGE and Protein Transfer

Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

Run the gel until the dye front reaches the bottom.

Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with

0.1% Tween 20) for 1 hour at room temperature.

Incubate the membrane with the primary AURKA antibody (at the manufacturer's

recommended dilution) overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the

manufacturer's recommended dilution) for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.

4. Detection

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's

instructions.

Incubate the membrane with the ECL substrate.

Detect the signal using a chemiluminescence imaging system or X-ray film.

Visual Guides
Below are diagrams to help visualize key concepts and workflows.
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Caption: Simplified AURKA signaling pathway.
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Caption: AURKA Western blot troubleshooting workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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